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molecular formula C8H5FO B042319 5-Fluorobenzofuran CAS No. 24410-59-1

5-Fluorobenzofuran

Cat. No. B042319
M. Wt: 136.12 g/mol
InChI Key: FTVHMXRCGNWCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776890B2

Procedure details

To a solution of 16.0 g of 1-(2,2-diethoxyethoxy)-4-fluorobenzene in 50 ml n-hexane was added 3.2 g of amberlyst 15 at room temperature. After the mixture was treated in a sealed tube at 200° C. for 11 hours, the amberlyst 15 was filtered off. The solvent was evaporated, and the crude product was purified and separated by silica gel column chromatography (n-hexane), to give 4.8 g of the title compound as a colorless oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)C>CCCCCC>[CH:9]1[C:10]([F:13])=[CH:11][C:12]2[CH:4]=[CH:5][O:6][C:7]=2[CH:8]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)F)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the mixture was treated in a sealed tube at 200° C. for 11 hours
Duration
11 h
FILTRATION
Type
FILTRATION
Details
the amberlyst 15 was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified
CUSTOM
Type
CUSTOM
Details
separated by silica gel column chromatography (n-hexane)

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=CO2)C=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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